2,3-Difluorobenzylzinc bromide
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Overview
Description
2,3-Difluorobenzylzinc bromide is a chemical compound with the molecular formula C7H5BrF2Zn . It is typically in liquid form .
Molecular Structure Analysis
The molecular structure of 2,3-Difluorobenzylzinc bromide consists of a benzyl group (a benzene ring attached to a CH2 group) where two of the hydrogen atoms on the benzene ring have been replaced by fluorine atoms. This benzyl group is then attached to a zinc bromide group .Physical And Chemical Properties Analysis
2,3-Difluorobenzylzinc bromide is a liquid at room temperature . It has a molecular weight of 272.41 .Scientific Research Applications
Synthesis and Characterization
2,3-Difluorobenzylzinc bromide is utilized in the synthesis of novel compounds with potential applications in medicinal chemistry. For example, it has been employed in the preparation of 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide, demonstrating significant anticancer activity. This compound was synthesized through decarboxylation of ethyl β-carboline-3-carboxylate with 2,3-difluorobenzyl bromide, indicating the versatility of 2,3-difluorobenzylzinc bromide in facilitating the synthesis of complex molecules with biological relevance (Mohideen et al., 2019).
Reactivity and Stability
The reactivity of difluorocarbene with benzyl and alkylzinc halides has been studied, revealing the formation of fluorinated organozinc species. This research underscores the potential of 2,3-difluorobenzylzinc bromide in generating α-difluorinated organozinc reagents. These reagents exhibit reasonable stability in solution and can be reacted with external electrophiles to afford compounds containing the CF2 fragment, showcasing the compound's utility in fluorine chemistry (Levin et al., 2013).
Cross-Coupling Reactions
2,3-Difluorobenzylzinc bromide is significant in cross-coupling reactions, as demonstrated by its utilization in room-temperature Negishi cross-coupling processes. This approach enables the coupling of unactivated alkyl bromides with alkylzinc reagents, facilitated by a Pd/N-heterocyclic carbene catalyst. The process highlights the effectiveness of 2,3-difluorobenzylzinc bromide in forming carbon-carbon bonds under mild conditions, which is crucial for synthesizing complex organic molecules (Hadei et al., 2005).
Safety And Hazards
properties
IUPAC Name |
bromozinc(1+);1,2-difluoro-3-methanidylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNIOKYFZMKACR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C(=CC=C1)F)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorobenzylzinc bromide |
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